m-PEG13-NHS ester

Catalog No.
S8309290
CAS No.
M.F
C32H59NO17
M. Wt
729.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG13-NHS ester

Product Name

m-PEG13-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C32H59NO17

Molecular Weight

729.8 g/mol

InChI

InChI=1S/C32H59NO17/c1-37-6-7-39-10-11-41-14-15-43-18-19-45-22-23-47-26-27-49-29-28-48-25-24-46-21-20-44-17-16-42-13-12-40-9-8-38-5-4-32(36)50-33-30(34)2-3-31(33)35/h2-29H2,1H3

InChI Key

KLSDLLFNPXNSEL-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O

m-PEG13-NHS ester (CAS: 3063847-98-0) is a highly pure, discrete polyethylene glycol (dPEG) reagent featuring a methoxy-capped terminus and an amine-reactive N-hydroxysuccinimide (NHS) ester. With exactly 13 ethylene oxide units (MW 729.81), this linker is primarily procured for the precise PEGylation of proteins, peptides, and small molecule therapeutics such as PROTACs and ADCs [1]. Unlike traditional polydisperse PEGs, m-PEG13-NHS ester provides absolute molecular definition, enabling exact mass characterization and eliminating batch-to-batch variability. Its primary industrial value lies in its ability to dramatically enhance aqueous solubility and extend the half-life of hydrophobic payloads while maintaining a small enough footprint to avoid steric masking of active binding sites.

Research Fit

Reactivity Amine-reactive NHS ester for primary amine targeting on proteins, peptides, and surfaces
Spacer Discrete 13-unit PEG chain provides a precise, monodisperse spacer for reproducible conjugation
Format Single molecular weight linker supports controlled stoichiometry in PROTACs, surface engineering, and bioconjugate research

Substituting m-PEG13-NHS ester with cheaper polydisperse PEG mixtures (e.g., PEG 600) introduces severe regulatory and purification bottlenecks; polydisperse reagents yield a statistical distribution of conjugate masses that complicate LC-MS characterization and CMC (Chemistry, Manufacturing, and Controls) filings [1]. Furthermore, substituting with shorter discrete PEGs (like m-PEG4-NHS) often fails to provide sufficient hydration for highly hydrophobic PROTACs, leading to aggregation during aqueous formulation. Conversely, using longer chains like m-PEG24-NHS can induce excessive steric hindrance, significantly reducing the target binding affinity of small peptide or small-molecule ligands. Thus, m-PEG13-NHS ester is specifically selected when a precise balance of monodispersity, high aqueous solubility, and minimal steric interference is required.

Substitution Risk

PEG chain length mismatch alters hydrodynamic radius and spacing

Analogs with one fewer or extra ethylene glycol unit (e.g., m-PEG12 or m-PEG16) change the linker's hydrodynamic volume and exact spacer reach, which may shift conjugate conformation and inter-ligand distance in applications like PROTAC design.

Surface-layer performance may not transfer across PEG lengths

Comparative evidence shows that a PEG13 spacer creates a more homogeneous and cell-adhesive film on amine-terminated silicon; PEG8 and PEG22 analogs did not replicate this film quality and cell morphology outcome.

Monodisperse molecular weight identity critical for stoichiometry control

Shorter or longer monodisperse PEG-NHS esters differ in exact molecular mass, altering the molar ratio calculations required for consistent conjugate characterization by mass spectrometry.

Chromatographic Purity and CMC Compliance vs. Polydisperse PEG

When conjugated to small molecule therapeutics or peptides, m-PEG13-NHS ester yields a single, well-defined product peak (>95% purity) easily characterized by high-resolution LC-MS. In contrast, using a polydisperse m-PEG-NHS (average MW ~600 Da) results in a complex chromatogram with 10 to 15 distinct conjugate species due to the Poisson distribution of PEG chain lengths [1]. This monodispersity eliminates the need for complex, low-yield purification steps and directly supports stringent regulatory CMC requirements for exact mass definition in PROTAC and ADC development.

Evidence DimensionConjugate product distribution
Target Compound DataSingle conjugate species (>95% discrete mass)
Comparator Or BaselinePolydisperse m-PEG600-NHS (10+ distinct mass species)
Quantified Difference>90% reduction in product heterogeneity
ConditionsLC-MS analysis of peptide/small-molecule PEGylation products

Procuring discrete PEG13 eliminates downstream purification bottlenecks and is critical for meeting exact-mass regulatory requirements in modern therapeutic development.

Surface film & cell adhesion
Head-to-head
PEG13-RGDMore homogeneous, thicker, stable layer; further elongated fibroblast cells
PEG8 / PEG22Less homogeneous films; poorer cell adhesion and spreading
Reported optimal surface uniformity and cell morphology for immobilized RGD peptides
Measured by XPS, ATR-FTIR, ellipsometry on NH2-terminated silicon

Aqueous Solubility Enhancement vs. Shorter PEG Chains (m-PEG4)

The 13-unit ethylene glycol chain of m-PEG13-NHS ester binds approximately 35-40 water molecules, creating a robust hydration sphere. When conjugated to highly hydrophobic payloads, m-PEG13 can increase aqueous solubility by >50-fold compared to the unmodified molecule. In comparative formulation studies, shorter discrete PEGs like m-PEG4-NHS often fail to prevent aggregation of highly lipophilic targets, whereas the m-PEG13 spacer provides sufficient hydrophilicity to maintain stable, aggregate-free aqueous solutions at physiological pH [1].

Evidence DimensionAqueous solubility enhancement of hydrophobic payloads
Target Compound Data>50-fold increase in solubility (stable aqueous formulation)
Comparator Or Baselinem-PEG4-NHS ester (prone to aggregation with highly lipophilic payloads)
Quantified DifferenceSubstantially higher hydration capacity (~35-40 water molecules vs ~10-12 for PEG4)
ConditionsAqueous formulation of hydrophobic small molecules at physiological pH (7.4)

Buyers must select PEG13 over PEG4 when modifying highly hydrophobic molecules to prevent costly formulation failures and aggregation-induced precipitation.

Aqueous solubility
Cross-study comparable
Reported higher water solubility and larger hydrophilic domain vs. m-PEG12-NHS
Supports solubility screening for hydrophobic payload conjugation
Qualitative comparison across vendor and literature data

Receptor Binding Affinity Retention vs. Longer PEG Chains (m-PEG24)

While longer PEG chains maximize half-life, they often compromise the pharmacodynamics of small targeting ligands. Conjugation with m-PEG24-NHS (MW ~1.2 kDa) or larger PEGs can result in a 5- to 10-fold reduction in target binding affinity (Kd) due to excessive steric shielding of the active site. m-PEG13-NHS ester, with an extended chain length of approximately 4.5 nm, provides a critical balance: it imparts sufficient hydrodynamic volume to resist rapid renal clearance while typically retaining >80% of the native ligand's binding affinity, making it the preferred choice for small peptide modification [1].

Evidence DimensionRetention of target binding affinity (Kd)
Target Compound Data>80% retention of native binding affinity
Comparator Or Baselinem-PEG24-NHS or larger (5- to 10-fold loss of affinity)
Quantified Difference~4- to 8-fold better affinity retention than PEG24
ConditionsIn vitro receptor binding assays for PEGylated small peptides/ligands

Selecting PEG13 over longer chains ensures that the therapeutic payload remains active and accessible to its biological target, preventing efficacy loss.

Monodisperse MW
Specification review
m-PEG13729.8 g/mol (C32H59NO17)
m-PEG12685.8 g/mol (C30H55NO16), difference +44.0 (one EG unit)
Enables exact molar ratio calculation for reproducible conjugate stoichiometry
Vendor specification; mass confirmed by analytical characterization

Conjugation Process Efficiency vs. In Situ Activated m-PEG13-COOH

Utilizing the pre-activated m-PEG13-NHS ester significantly streamlines manufacturing workflows compared to using the free acid precursor (m-PEG13-COOH). In situ activation of PEG acids using EDC/NHS or HATU in aqueous or semi-aqueous buffers often suffers from rapid hydrolysis (half-life < 30 minutes at pH 8), frequently limiting conjugation yields to 50-60%. The isolated m-PEG13-NHS ester, when added directly to amine-containing substrates at pH 7.5-8.5, routinely achieves >90% coupling efficiency within 1 to 2 hours, minimizing reagent waste and simplifying post-reaction workup [1].

Evidence DimensionPrimary amine coupling efficiency
Target Compound Data>90% yield within 1-2 hours
Comparator Or BaselineIn situ activated m-PEG13-COOH (<60% yield)
Quantified Difference>30% absolute increase in conjugation yield
ConditionsAmine conjugation in mildly basic aqueous/organic buffer (pH 7.5-8.5)

Procuring the pre-activated NHS ester reduces process complexity, lowers the equivalents of expensive PEG required, and maximizes batch yields in manufacturing.

Reaction pH
Class-level
pH 7.0–7.5 optimal for NHS ester amine coupling
Reported optimal window for efficient, selective conjugation with reduced hydrolysis
Higher pH accelerates competing NHS ester hydrolysis
Storage stability
Supporting evidence
Powder: 3 years at -20°C; in solvent: 6 months at -80°C
Supports inventory planning and long-term reagent reliability
Hygroscopic solid; handle under inert atmosphere
Spacer length
Class-level
m-PEG1347.3 Å (41 atoms)
m-PEG12~43.4 Å, difference +3.9 Å
Reported spacer for PROTAC linker length optimization and SAR studies
Calculated from discrete 13-unit PEG chain

PROTAC and Targeted Protein Degrader Synthesis

m-PEG13-NHS ester is heavily utilized as a surface-masking or linker-extension reagent in the development of PROTACs. Its specific length provides enough hydrophilicity to solubilize highly hydrophobic E3 ligase and target-protein binding domains, without creating a steric barrier that would prevent the formation of the critical ternary complex [1].

Peptide Half-Life Extension (PEGylation)

For small to medium-sized therapeutic peptides where large 20-40 kDa PEGs would completely abolish biological activity, m-PEG13-NHS ester is applied to strike a balance. It moderately increases the hydrodynamic radius to slow renal clearance and shields against proteolytic degradation, while preserving the peptide's ability to dock into its target receptor [2].

Antibody-Drug Conjugate (ADC) Payload Modification

In ADC manufacturing, highly potent but insoluble payloads can be modified with m-PEG13-NHS ester to improve their solubility profile prior to conjugation. The monodisperse nature of the PEG13 chain ensures that the resulting drug-linker construct has an exact, reproducible molecular weight, which is a strict requirement for regulatory CMC approval [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC linker SAR studies
Precise 47.3 Å spacer and monodisperse MW
Ternary complex formation and degradation efficiency
Surface-immobilized peptide research
PEG13 spacer film homogeneity and cell adhesion
Surface layer characterization and cell morphology assays
Protein bioconjugation research
Amine reactivity at pH 7.0–7.5; enhanced solubility
Conjugate solubility, aggregation, and activity retention
Reproducible probe labeling for assays
Monodisperse MW for uniform degree of labeling
Conjugate stoichiometry and assay consistency

XLogP3

-2.8

Hydrogen Bond Acceptor Count

17

Exact Mass

729.37829941 Da

Monoisotopic Mass

729.37829941 Da

Heavy Atom Count

50

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